molecular formula C18H25BN2O6 B1398569 (1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid CAS No. 913388-66-6

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid

Cat. No. B1398569
M. Wt: 376.2 g/mol
InChI Key: SCZOPXMWIHYWGN-UHFFFAOYSA-N
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Description

“(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid” is a complex organic compound. It contains a boronic acid group, which is commonly used in organic synthesis and medicinal chemistry . The compound also contains two tert-butoxycarbonyl (Boc) groups, which are used to protect amino groups in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the use of tert-butoxycarbonyl-protected amino acids . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim] [OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a boronic acid group, two Boc-protected amino groups, and an indole ring .


Chemical Reactions Analysis

Boronic acids, such as the one present in this compound, are commonly used in various chemical reactions, including Suzuki-Miyaura coupling . Boc-protected amino acids are used in peptide synthesis .

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

  • Heteropoly acid H3PW12O40 is an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature, yielding N-Boc derivatives chemoselectively and in excellent yields, useful in peptide synthesis (Heydari et al., 2007).

Synthesis of Pyrrole Derivatives

  • Controlled mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid (including indol-2-yl-boronic acid) allows the synthesis of nonsymmetrical 2,5-disubstituted pyrroles, demonstrating the compound's utility in creating complex organic molecules (Beaumard et al., 2010).

Deprotection of N-Boc Groups

  • Silica gel can catalyze the deprotection of N-Boc groups in amines and amino acids, a key step in organic synthesis. This method is efficient, simple, and yields high results without affecting other carbamates like Cbz and Fmoc (Min, 2007).

Preparation of Indoles and Oxindoles

  • N-(tert-Butoxycarbonyl)anilines treated with dilithiated intermediates can be converted into N-(tert-butoxycarbonyl)indoles and oxindoles, showcasing the compound's role in synthesizing structurally complex and biologically significant molecules (Clark et al., 1991).

Alkinylogous Amino Acids Synthesis

  • The synthesis of enantiomerically pure alkinylogous amino acids is possible through the conversion of N-Boc-protected α-amino aldehydes, illustrating the compound's role in stereospecific organic synthesis (Reetz et al., 1996).

Future Directions

The use of boronic acids and Boc-protected amino acids in medicinal chemistry is a growing field . The development of new synthetic methodologies and the exploration of new biological applications are promising future directions .

properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BN2O6/c1-17(2,3)26-15(22)20-12-7-8-13-11(9-12)10-14(19(24)25)21(13)16(23)27-18(4,5)6/h7-10,24-25H,1-6H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZOPXMWIHYWGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)NC(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723280
Record name {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid

CAS RN

913388-66-6
Record name {1-(tert-Butoxycarbonyl)-5-[(tert-butoxycarbonyl)amino]-1H-indol-2-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid
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(1-(tert-Butoxycarbonyl)-5-((tert-butoxycarbonyl)amino)-1H-indol-2-yl)boronic acid
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